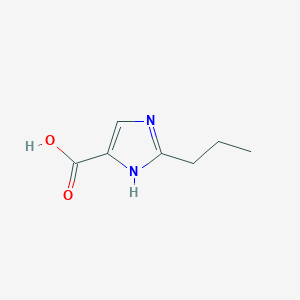

2-Propyl-1H-imidazole-4-carboxylic acid

説明

2-Propyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their action and stability .

生物活性

2-Propyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a metal-binding pharmacophore and its role in targeting metallo-β-lactamases (MBLs), which are significant contributors to antibiotic resistance.

Structure : The compound features a propyl group attached to the imidazole ring, along with a carboxylic acid functional group. This configuration allows for unique interactions with biological targets.

Solubility : this compound is highly soluble in polar solvents, which can influence its bioavailability and interaction with cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Metal Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the inhibition of metallo-β-lactamases . This property makes it a potential candidate for overcoming antibiotic resistance.

- Biochemical Pathways : Imidazole derivatives are known to modulate several biochemical pathways, including those involved in enzyme activity and receptor interactions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

- Inhibition of Metallo-β-lactamases : The compound has shown promise as an inhibitor of MBLs, which are responsible for hydrolyzing β-lactam antibiotics. Studies have demonstrated that modifications to the imidazole structure can enhance inhibitory potency, with some derivatives achieving IC50 values as low as 0.018 µM against specific MBLs like VIM-2 and VIM-5 .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

- Study on MBL Inhibition : A recent study identified structural modifications that significantly enhanced the efficacy of imidazole derivatives against MBLs. The findings suggested that the introduction of specific substituents could lead to compounds with improved antimicrobial activity .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines, indicating that these compounds could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Comparison of Biological Activities

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.018 | MBL Inhibition |

| 1H-Imidazole-2-carboxylic acid | 0.025 | MBL Inhibition |

| Imidazole-4-carboxylic acid | 0.050 | Antimicrobial Activity |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains; inhibits MBLs |

| Cytotoxicity | Induces apoptosis in cancer cell lines; potential anticancer properties |

| Metal Coordination | Interacts with metal ions, influencing enzyme activity |

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that 2-propyl-1H-imidazole-4-carboxylic acid exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

1.2 Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of antihypertensive drugs, particularly Olmesartan, which is used to treat high blood pressure. The synthesis involves multiple steps where this compound is crucial for producing the final active pharmaceutical ingredient (API) .

Metal-Binding Pharmacophore

The compound has been recognized for its potential as a metal-binding pharmacophore. This characteristic is particularly relevant in designing drugs that target metal-dependent enzymes or utilize metal ions for enhanced biological activity. The imidazole ring in its structure can coordinate with metal ions, which is beneficial in drug design for various therapeutic applications.

Synthesis and Preparation Methods

The preparation of this compound has been documented through various synthetic routes. Notably, one method involves the oxidation of 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole under acidic conditions, yielding high purity levels of the target compound .

Table 1: Synthesis Methods Overview

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to conventional antibiotics.

Case Study 2: Synthesis of Olmesartan

In a detailed synthesis pathway for Olmesartan, researchers highlighted the role of this compound as a key intermediate. The study provided insights into optimizing reaction conditions to improve yield and purity, emphasizing its importance in pharmaceutical manufacturing .

特性

IUPAC Name |

2-propyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHYBKDYLYQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440966 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-52-4 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。